2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride (ZnCl₂) or ammonium acetate (NH₄OAc) . Another method includes the use of oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: NaOH, K₂CO₃
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Thio-containing pyrimidines
Uniqueness
2-Methyl-6-(2-methylpropyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3/c1-6(2)4-8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3,(H2,10,11,12) |
InChI Key |
PLKFILYDFADUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)C |
Origin of Product |
United States |
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